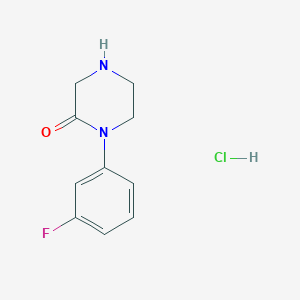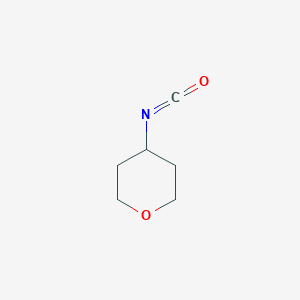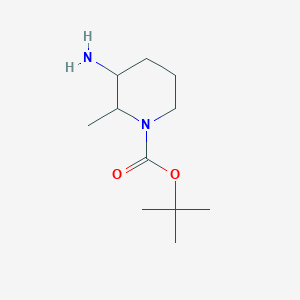![molecular formula C10H9FN2O2 B1532865 5-氟-1H-吡咯并[2,3-c]吡啶-2-羧酸乙酯 CAS No. 920978-84-3](/img/structure/B1532865.png)
5-氟-1H-吡咯并[2,3-c]吡啶-2-羧酸乙酯
描述
Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a chemical compound . It is a heterocyclic molecule that can be utilized as a pharmaceutical building block .
Synthesis Analysis
The synthesis of Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate and similar compounds has been reported in various studies . For instance, one study reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .科学研究应用
合成和化学反应性
5-氟-1H-吡咯并[2,3-c]吡啶-2-羧酸乙酯作为合成复杂分子的多用途中间体。例如,它已被用于通过简便的膦催化的 [4 + 2] 环化合成高度官能化的四氢吡啶。该过程表现出显着的区域选择性和非对映选择性,以高收率生成 6-取代-1-(4-甲苯磺酰基)-1,2,5,6-四氢吡啶-3-羧酸乙酯 (Zhu、Lan 和 Kwon,2003)。
抗菌活性
研究已经探索了 5-氟-1H-吡咯并[2,3-c]吡啶-2-羧酸乙酯衍生物的抗菌潜力。例如,由该化合物合成的氟萘啶在体外和体内均显示出有希望的抗菌活性,表明其作为治疗剂的潜力 (Bouzard 等人,1992)。
荧光和传感应用
该化合物的衍生物还被发现表现出独特的荧光特性。具体而言,由相关的氟化羧酸盐合成的三氟甲基吡唑并[1,5-a]嘧啶和吡唑并[5,1-d][1,2,3,5]四嗪-4(3H)-酮显示出新的荧光特性和作为稗草抑制剂的潜力,表明它们在传感和生物应用中的用途 (Wu 等人,2006)。
超分子化学
在超分子化学领域,5-氟-1H-吡咯并[2,3-c]吡啶-2-羧酸乙酯相关化合物,例如 4-羟基-2,6-二苯基-5-(苯硫基)吡啶-3-羧酸乙酯,因其通过各种分子间相互作用形成超分子聚集体的能力而受到研究。这些研究有助于我们了解组装复杂分子系统结构的基础 (Suresh 等人,2007)。
除草剂活性
此外,该化合物已经为开发新型除草剂奠定了基础。源自 5-氟-1H-吡咯并[2,3-c]吡啶-2-羧酸乙酯的氟烷基化吡啶除草剂的发现展示了其在农业应用中的潜力。这些化合物通过酯、硫代酯和酰胺配方等多种作用方式表现出除草剂活性,这可能导致杂草控制的新策略 (Lee 等人,1991)。
作用机制
Target of Action
The primary target of Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs play an essential role in various types of tumors , making them an attractive strategy for cancer therapy .
Mode of Action
Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate interacts with its targets by inhibiting the FGFR signaling pathway . This inhibition occurs due to the compound’s ability to bind to FGFRs, thereby preventing their activation and subsequent signal transduction .
Biochemical Pathways
The inhibition of FGFRs by Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate affects several downstream signaling pathways. These include the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways regulate various cellular processes, including cell proliferation, migration, and angiogenesis .
Result of Action
The inhibition of FGFRs by Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate leads to a decrease in cell proliferation and migration . This results in the suppression of tumor growth .
生化分析
Biochemical Properties
Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways related to cell growth, differentiation, and survival . The interaction between Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate and FGFRs can lead to the inhibition of these receptors, thereby affecting downstream signaling pathways.
Cellular Effects
Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate can inhibit cell proliferation and induce apoptosis by targeting specific signaling pathways . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular metabolism and promoting cell death.
Molecular Mechanism
The molecular mechanism of action of Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate binds to the active sites of FGFRs, leading to the inhibition of their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting the signaling cascade. Additionally, Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate can modulate the expression of genes involved in cell proliferation and apoptosis, further contributing to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate vary with different dosages in animal models. At lower doses, this compound can effectively inhibit cell proliferation and induce apoptosis without causing significant toxicity . At higher doses, Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate may exhibit toxic or adverse effects, including damage to normal tissues and organs. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.
Metabolic Pathways
Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate can have different biological activities, affecting metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate within cells can influence its biological activity and effectiveness.
Subcellular Localization
Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is crucial for its interaction with target biomolecules and the subsequent biological effects.
属性
IUPAC Name |
ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)7-3-6-4-9(11)12-5-8(6)13-7/h3-5,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDGSFPBEITVRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=NC=C2N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80737488 | |
| Record name | Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80737488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920978-84-3 | |
| Record name | Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80737488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[6-(2,2,2-Trifluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride](/img/structure/B1532782.png)
![1-Bromo-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1532783.png)






![4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide](/img/structure/B1532793.png)


![7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1532802.png)


